molecular formula C25H23ClN8O B2861758 3-[9-(4-CHLOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE CAS No. 1207013-41-9

3-[9-(4-CHLOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B2861758
CAS No.: 1207013-41-9
M. Wt: 486.96
InChI Key: ZBRRPSPBDBVIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[9-(4-CHLOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE is a bioactive molecule listed in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties. The ChEMBL database brings together chemical, bioactivity, and genomic data to aid the translation of genomic information into effective new drugs .

Chemical Reactions Analysis

3-[9-(4-CHLOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-[9-(4-CHLOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound for probing targets or pathways of interest. In biology, it is used to study the bioactivity of small molecules. In medicine, it is used in drug discovery and development. In industry, it is used in the development of new materials and processes .

Mechanism of Action

The mechanism of action of 3-[9-(4-CHLOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .

Comparison with Similar Compounds

3-[9-(4-CHLOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]-1-[4-(2-PYRIDYL)PIPERAZINO]-1-PROPANONE can be compared with other similar compounds listed in the ChEMBL database. Similar compounds include those with similar bioactivity profiles and chemical structures. The uniqueness of this compound lies in its specific bioactivity and chemical properties, which make it suitable for particular applications in drug discovery and development .

Properties

IUPAC Name

3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN8O/c26-19-6-4-18(5-7-19)20-17-21-25-29-28-23(33(25)15-16-34(21)30-20)8-9-24(35)32-13-11-31(12-14-32)22-3-1-2-10-27-22/h1-7,10,15-17H,8-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRRPSPBDBVIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=NN=C4N3C=CN5C4=CC(=N5)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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